An In-depth Technical Guide to 1-(2-Chloro-5-fluorobenzyl)-1,4-diazepane: Structure, Properties, and Synthetic Approaches
An In-depth Technical Guide to 1-(2-Chloro-5-fluorobenzyl)-1,4-diazepane: Structure, Properties, and Synthetic Approaches
Abstract
This technical guide provides a comprehensive overview of 1-(2-Chloro-5-fluorobenzyl)-1,4-diazepane, a substituted N-benzyl-1,4-diazepane derivative. While specific experimental data for this exact molecule is not extensively available in public literature, this document synthesizes foundational knowledge from structurally related compounds to present a scientifically grounded perspective on its chemical structure, plausible synthetic routes, predicted physicochemical properties, and potential biological significance. The methodologies and insights presented herein are curated for researchers, scientists, and professionals in drug development, offering a robust framework for the synthesis and characterization of this and similar novel chemical entities.
Introduction: The 1,4-Diazepane Scaffold in Medicinal Chemistry
The 1,4-diazepane ring system is a "privileged structure" in medicinal chemistry, forming the core of numerous biologically active compounds.[1] Its seven-membered heterocyclic structure with two nitrogen atoms provides a flexible yet constrained scaffold, ideal for creating molecules that can interact with a variety of biological targets. Derivatives of 1,4-diazepane have demonstrated a wide spectrum of pharmacological activities, including antipsychotic, anxiolytic, anticonvulsant, antibacterial, antifungal, and anticancer properties.[2] The introduction of a substituted benzyl group at the N1 position, as in the case of 1-(2-Chloro-5-fluorobenzyl)-1,4-diazepane, is a common strategy to modulate the compound's steric and electronic properties, thereby influencing its biological activity and pharmacokinetic profile.
This guide will focus on the specific attributes of 1-(2-Chloro-5-fluorobenzyl)-1,4-diazepane, beginning with its fundamental chemical structure and proceeding to a detailed discussion of its synthesis and predicted properties.
Chemical Structure and Nomenclature
The chemical structure of 1-(2-Chloro-5-fluorobenzyl)-1,4-diazepane consists of a 1,4-diazepane ring N-substituted with a 2-chloro-5-fluorobenzyl group.
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IUPAC Name: 1-((2-chloro-5-fluorophenyl)methyl)-1,4-diazepane
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Molecular Formula: C₁₂H₁₆ClFN₂
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Core Components:
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1,4-Diazepane: A saturated seven-membered heterocycle with nitrogen atoms at positions 1 and 4.
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2-Chloro-5-fluorobenzyl group: A benzyl substituent with a chlorine atom at the ortho position and a fluorine atom at the meta position relative to the methylene bridge.
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Caption: Proposed synthetic workflow for 1-(2-Chloro-5-fluorobenzyl)-1,4-diazepane.
Detailed Experimental Protocol (Hypothetical)
Step 1: Protection of 1,4-Diazepane
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Dissolve 1,4-diazepane (1.0 eq) in a suitable solvent such as dichloromethane (DCM) or tetrahydrofuran (THF).
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Cool the solution to 0 °C in an ice bath.
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Add a solution of di-tert-butyl dicarbonate (Boc₂O, 1.05 eq) in the same solvent dropwise.
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Allow the reaction to warm to room temperature and stir for 12-24 hours.
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Monitor the reaction by thin-layer chromatography (TLC).
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Upon completion, concentrate the reaction mixture under reduced pressure.
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Purify the crude product by column chromatography on silica gel to yield tert-butyl 1,4-diazepane-1-carboxylate.
Step 2: N-Alkylation
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Dissolve tert-butyl 1,4-diazepane-1-carboxylate (1.0 eq) in a polar aprotic solvent like acetonitrile or dimethylformamide (DMF).
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Add a base such as potassium carbonate (K₂CO₃, 2.0 eq) or triethylamine (Et₃N, 1.5 eq).
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Add 1-(bromomethyl)-2-chloro-5-fluorobenzene (1.1 eq) to the mixture.
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Heat the reaction to 60-80 °C and stir for 8-16 hours.
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Monitor the reaction by TLC.
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After completion, cool the mixture, filter off the base, and concentrate the filtrate.
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Purify the crude product by column chromatography to obtain tert-butyl 4-((2-chloro-5-fluorophenyl)methyl)-1,4-diazepane-1-carboxylate.
Step 3: Deprotection
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Dissolve the protected intermediate (1.0 eq) in DCM.
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Add trifluoroacetic acid (TFA, 5-10 eq) dropwise at 0 °C.
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Stir the reaction at room temperature for 1-4 hours.
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Monitor the reaction by TLC.
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Once complete, neutralize the reaction mixture with a saturated solution of sodium bicarbonate (NaHCO₃).
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Extract the aqueous layer with DCM.
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Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.
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The resulting crude product can be further purified by column chromatography or recrystallization to yield the final product, 1-(2-Chloro-5-fluorobenzyl)-1,4-diazepane.
Predicted Physicochemical Properties
The following table summarizes the predicted physicochemical properties of 1-(2-Chloro-5-fluorobenzyl)-1,4-diazepane. These values are estimated using computational models and by comparison with structurally similar compounds. [3][4][5][6]
| Property | Predicted Value | Method of Estimation |
|---|---|---|
| Molecular Weight | 242.72 g/mol | Calculation |
| logP | 2.5 - 3.5 | Computational models (e.g., ALOGPS, ChemDraw) |
| Topological Polar Surface Area (TPSA) | 15.2 Ų | Computational models |
| pKa (most basic) | 8.5 - 9.5 | Based on 1,4-diazepane and similar N-alkylated amines |
| Solubility | Sparingly soluble in water; soluble in organic solvents like methanol, ethanol, and DCM | Based on predicted logP and TPSA |
| Melting Point | Not available; likely a solid at room temperature | General observation for similar compounds |
| Boiling Point | > 300 °C (decomposes) | Estimation based on molecular weight and structure |
Predicted Spectroscopic Data
Based on the structure of 1-(2-Chloro-5-fluorobenzyl)-1,4-diazepane, the following spectroscopic features are anticipated:
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¹H NMR (in CDCl₃):
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Aromatic protons: Multiplets in the range of δ 7.0-7.4 ppm.
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Benzyl CH₂: A singlet around δ 3.6-3.8 ppm.
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Diazepane ring protons: A series of complex multiplets between δ 2.5-3.5 ppm.
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NH proton: A broad singlet, the chemical shift of which will be concentration-dependent.
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¹³C NMR (in CDCl₃):
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Aromatic carbons: Signals in the range of δ 115-160 ppm, with C-Cl and C-F signals showing characteristic splitting patterns.
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Benzyl CH₂: A signal around δ 60-65 ppm.
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Diazepane ring carbons: Signals in the range of δ 40-60 ppm.
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IR (KBr, cm⁻¹):
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N-H stretching: A broad band around 3300-3400 cm⁻¹.
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C-H stretching (aromatic and aliphatic): Bands in the range of 2800-3100 cm⁻¹.
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C=C stretching (aromatic): Bands around 1500-1600 cm⁻¹.
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C-N stretching: Bands around 1100-1200 cm⁻¹.
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C-Cl and C-F stretching: Bands in the fingerprint region. [7]* Mass Spectrometry (ESI+):
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Expected [M+H]⁺ ion at m/z 243.1.
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Potential Biological Significance and Applications
While the specific biological activity of 1-(2-Chloro-5-fluorobenzyl)-1,4-diazepane has not been reported, the 1,4-diazepane scaffold is a well-established pharmacophore. [2]Based on the activities of related compounds, it is plausible that this molecule could exhibit activity in several therapeutic areas:
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Central Nervous System (CNS) Disorders: Many 1,4-diazepane derivatives show affinity for CNS targets, suggesting potential applications as anxiolytics, antipsychotics, or anticonvulsants. [2]* Ion Channel Modulation: Some 1,4-diazepane derivatives have been identified as T-type calcium channel blockers, indicating potential use in cardiovascular diseases. [8]* Sigma Receptor Ligands: The N-benzyl-1,4-diazepane moiety is present in known sigma receptor ligands, which are being investigated for their potential in treating neurological disorders and cancer. [9]* Antimicrobial and Anticancer Activity: The broad biological activity profile of 1,4-diazepines includes antimicrobial and anticancer effects. [2] The 2-chloro-5-fluorobenzyl substituent is likely to influence the molecule's lipophilicity and electronic properties, which in turn could affect its binding to biological targets and its pharmacokinetic properties. Further research, including in vitro and in vivo studies, would be necessary to elucidate the specific biological activities of this compound.
Conclusion
1-(2-Chloro-5-fluorobenzyl)-1,4-diazepane is a novel chemical entity with potential for applications in drug discovery and development. This technical guide has provided a comprehensive overview of its chemical structure, a plausible synthetic route, and predicted physicochemical and spectroscopic properties based on established chemical principles and data from related compounds. The information presented herein serves as a valuable resource for researchers interested in the synthesis, characterization, and biological evaluation of this and other N-substituted 1,4-diazepane derivatives.
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